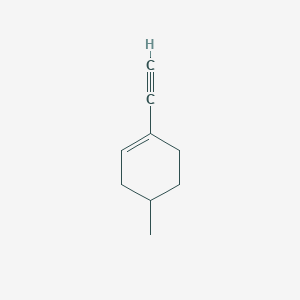
1-Ethynyl-4-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-methylcyclohex-1-ene is an organic compound with the molecular formula C9H12 It is a derivative of cyclohexene, featuring an ethynyl group (C≡CH) and a methyl group (CH3) attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohex-1-ene with an ethynylating agent. The reaction typically requires a strong base, such as sodium amide (NaNH2), to deprotonate the ethynyl group, facilitating its nucleophilic attack on the cyclohexene derivative.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 4-methylcyclohex-1-yne, followed by selective dehydrogenation to introduce the ethynyl group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group using palladium on carbon (Pd/C) can yield 1-ethyl-4-methylcyclohex-1-ene.
Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-ethyl-4-methylcyclohex-1-ene.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-4-methylcyclohex-1-ene involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Ethynyl-4-methylcyclohex-1-ene can be compared with other similar compounds, such as:
1-Ethyl-4-methylcyclohex-1-ene: Similar structure but with an ethyl group instead of an ethynyl group.
4-Methylcyclohex-1-ene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Methylcyclohex-1-ene: Similar but lacks the ethynyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.
Propiedades
Número CAS |
104258-28-8 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
1-ethynyl-4-methylcyclohexene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h1,6,8H,4-5,7H2,2H3 |
Clave InChI |
XHPVZRUKXJNJDD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=CC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




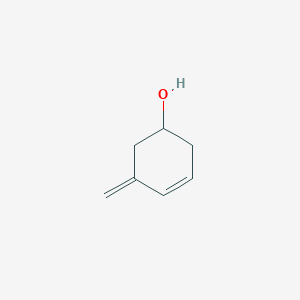
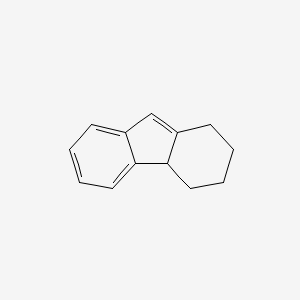
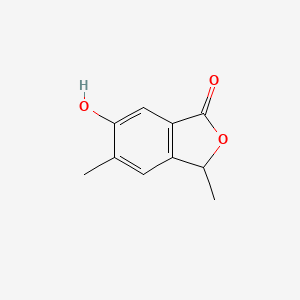
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

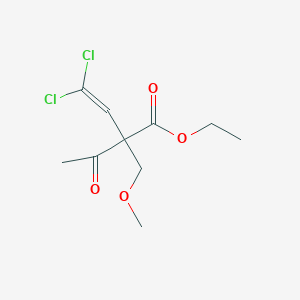
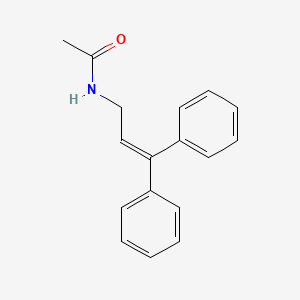
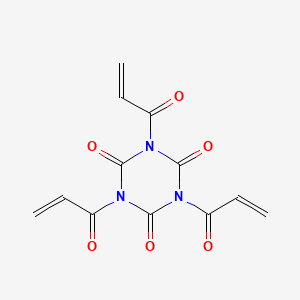
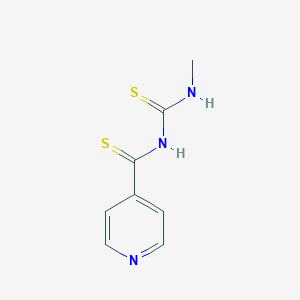

![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

